molecular formula C22H22N4O4S B2490204 4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941995-07-9

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2490204
CAS No.: 941995-07-9
M. Wt: 438.5
InChI Key: OJXKEKHXHDRFMC-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a morpholine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a halogenated pyridazine derivative.

    Coupling with the Phenyl Group: The phenyl group is coupled to the pyridazine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the phenyl derivative with sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Amines or sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with enzymes and receptors.

    Chemical Biology: Employed as a probe to study the mechanisms of enzyme inhibition and receptor binding.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
  • 4-acetyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzenesulfonamide
  • 4-acetyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzenesulfonamide

Uniqueness

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of the sulfonamide group with the pyridazine ring also provides a distinctive pharmacophore that can interact with a wide range of biological targets, making it a versatile compound in drug discovery.

Properties

IUPAC Name

4-acetyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16(27)17-5-7-20(8-6-17)31(28,29)25-19-4-2-3-18(15-19)21-9-10-22(24-23-21)26-11-13-30-14-12-26/h2-10,15,25H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKEKHXHDRFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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